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5-Methyl-2-O-methyl-uridine

Cat. No.: B12951667
M. Wt: 272.25 g/mol
InChI Key: LTVSTRRNQLBTBJ-FDDDBJFASA-N
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Description

Contextualizing 5-Methyl-2-O-methyl-uridine as a Modified Ribonucleoside

This compound is a modified pyrimidine (B1678525) nucleoside, a structural analog of the canonical ribonucleoside uridine (B1682114). medchemexpress.comcaymanchem.com It is characterized by two key chemical modifications: a methyl group at the 5th position of the uracil (B121893) base (forming thymine) and a methyl group on the 2'-hydroxyl of the ribose sugar. caymanchem.com This dual modification confers specific chemical properties that are significant in the context of nucleic acid structure and function. The presence of the 5-methyl group is analogous to the thymine (B56734) found in DNA, while the 2'-O-methylation is a common modification in various RNA molecules. wikipedia.orgresearchgate.net

The compound, also known as 2'-O-methylribothymidine, is a derivative of uridine and is considered a thymidine (B127349) analog. medchemexpress.comcaymanchem.com These modifications have been shown to enhance nuclease resistance and the stability of RNA duplexes.

Biological Occurrence and Distribution in RNA Species

Post-transcriptional modifications of RNA, including 2'-O-methylation, are widespread and play critical regulatory roles in numerous biological processes. researchgate.net this compound has been identified in various classes of RNA, highlighting its importance across different aspects of gene expression and regulation.

Detection and Conservation in Transfer RNA (tRNA)

One of the earliest discoveries of this compound was in transfer RNA. Specifically, it was isolated from the tRNA of rabbit liver. caymanchem.com While 5-methyluridine (B1664183) (m5U) is almost universally found at position 54 of the T-loop in eukaryotic and bacterial tRNA, contributing to the molecule's stability, the further modification to this compound (m5Um) is more specific. wikipedia.orgmdpi.com For instance, the modification of 5-methoxycarbonylmethyluridine (B127866) (mcm5U) to 5-methoxycarbonylmethyl-2′-O-methyluridine (mcm5Um) is known to occur on tRNA^(Ser)Sec. mdpi.com Derivatives of 5-methyluridine are frequently found at the wobble position (position 34) of the anticodon in many prokaryotic tRNAs, where they play a crucial role in the decoding properties during translation. nih.govnih.govresearchgate.net

Identification in Ribosomal RNA (rRNA)

Ribosomal RNA is extensively modified, with 2'-O-methylation being one of the most common alterations. researchgate.netnih.gov These modifications are often clustered in functionally important domains of the ribosome. nih.gov While the presence of 5-methyluridine (m5U) is well-documented in rRNA, the specific identification of this compound is less common. wikipedia.orgnih.gov However, the enzymatic machinery for both 5-methylation of uracil and 2'-O-methylation of the ribose exists and is active on rRNA, suggesting the potential for this dual modification to occur. nih.govnih.gov Studies in yeast have shown that rRNA 2'-O-methylation is critical for ribosome biogenesis. nih.gov

Presence in Messenger RNA (mRNA)

The landscape of mRNA modifications is an expanding area of research. While modifications like N6-methyladenosine (m6A) and 5-methylcytosine (B146107) (m5C) have been extensively studied, the presence and function of other modifications are still being elucidated. nih.govnih.gov The incorporation of modified nucleosides, including 5-methyluridine, into mRNA transcripts has been shown to reduce their immunogenicity and, in some cases, enhance translational capacity. nih.gov Although direct, widespread detection of endogenous this compound in mRNA has not been extensively reported, the enzymes responsible for both 5-methylation and 2'-O-methylation are known to act on mRNA, and the presence of 5-methyluridine in plant mRNA has been noted. nih.govoup.comnih.gov

Occurrence in Small Nuclear RNA (snRNA) and Small Nucleolar RNA (snoRNA)

Small nuclear RNAs (snRNAs) and small nucleolar RNAs (snoRNAs) are crucial components of the spliceosome and ribosome biogenesis machinery, respectively, and are known to be heavily modified. mdpi.comresearchgate.net 2'-O-methylation is a prominent modification in these RNA species, guided by C/D box snoRNAs. ucsf.eduthe-innovation.org This modification is essential for the stability and function of snRNAs within the spliceosome. nih.gov For example, the five major spliceosomal snRNAs in mammals (U1, U2, U4, U5, and U6) contain numerous 2'-O-methylations. ucsf.edu While the specific compound this compound is not as frequently cited as other modified nucleosides in snRNA and snoRNA, the enzymatic machinery for its formation is present and active within the cellular compartments where these RNAs function. ucsf.edumdpi.com

Fundamental Significance of Ribose Methylation in RNA Biology

Ribose 2'-O-methylation is one of the most prevalent and functionally significant modifications in RNA. researchgate.netnumberanalytics.com This modification involves the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar, a reaction catalyzed by 2'-O-methyltransferases. numberanalytics.com

The addition of a 2'-O-methyl group has several important consequences for the RNA molecule:

Structural Conformation: Ribose methylation influences the local conformation of the RNA backbone, which can in turn affect its folding and three-dimensional structure. researchgate.net

Molecular Interactions: The modification can modulate the interactions of RNA with proteins and other nucleic acids. researchgate.net

Biological Processes: Ribose methylation is implicated in a wide array of biological functions, including pre-mRNA splicing, ribosome biogenesis, and the regulation of translation. researchgate.netnih.gov

The process of 2'-O-methylation in rRNA and snRNA is primarily guided by C/D box snoRNAs, which form a complex with a set of core proteins, including the methyltransferase fibrillarin, to create small nucleolar ribonucleoproteins (snoRNPs). nih.govthe-innovation.org This complex ensures the site-specific modification of target RNAs. the-innovation.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O6 B12951667 5-Methyl-2-O-methyl-uridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methoxy-5-methylpyrimidin-4-one

InChI

InChI=1S/C11H16N2O6/c1-5-3-13(11(18-2)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h3,6-8,10,14-16H,4H2,1-2H3/t6-,7-,8-,10-/m1/s1

InChI Key

LTVSTRRNQLBTBJ-FDDDBJFASA-N

Isomeric SMILES

CC1=CN(C(=NC1=O)OC)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CC1=CN(C(=NC1=O)OC)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Enzymology and Biosynthetic Pathways of 5 Methyl 2 O Methyl Uridine

Methyltransferase Enzymes and Their Catalytic Mechanisms

The biosynthesis of 5-methyl-2'-O-methyl-uridine involves two distinct types of methylation reactions, catalyzed by different enzyme families. The 5-methylation of the uracil (B121893) base is performed by tRNA or rRNA uridine (B1682114) methyltransferases, while the 2'-O-methylation of the ribose is typically carried out by a ribonucleoprotein complex guided by a small nucleolar RNA (snoRNA).

tRNA Uridine Methyltransferases (e.g., TrmA in Bacteria, Trm2 in Saccharomyces cerevisiae, hTRMT2A and hTRMT2B in Mammals)

The formation of 5-methyluridine (B1664183) (m5U) in transfer RNA (tRNA) is a highly conserved modification. In bacteria such as Escherichia coli, this reaction is catalyzed by the enzyme TrmA. oup.comresearchgate.net The homolog in budding yeast (Saccharomyces cerevisiae) is known as Trm2, while in mammals, the dedicated enzyme for m5U formation in cytosolic tRNA at position 54 is tRNA methyltransferase 2 homolog A (hTRMT2A). oup.com Mammals also possess a paralog, TRMT2B, which is responsible for m5U modification in mitochondrial tRNAs. oup.com

These enzymes, also known as tRNA (m5U54) methyltransferases, catalyze the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to the C5 position of the uridine base at position 54 in the T-loop of most tRNAs. oup.comnih.gov The catalytic mechanism involves a nucleophilic attack by a conserved cysteine residue within the enzyme's active site on the C6 carbon of the target uridine. researchgate.netacs.org This forms a covalent enzyme-RNA intermediate, which activates the C5 carbon for the subsequent electrophilic attack by the methyl group from AdoMet. researchgate.net Following the methyl transfer, a proton is abstracted from the C5 position, leading to the resolution of the covalent bond and the release of the methylated tRNA. researchgate.net

EnzymeOrganism/LocationTarget RNAModification Site
TrmA Bacteria (e.g., E. coli)tRNAUridine-54
Trm2 Saccharomyces cerevisiaetRNAUridine-54
hTRMT2A Mammals (Cytosol)tRNAUridine-54
hTRMT2B Mammals (Mitochondria)Mitochondrial tRNA, 12S rRNAUridine-54 (tRNA)

Ribosomal RNA Uridine Methyltransferases (e.g., RlmC, RlmD)

Similar to tRNA, ribosomal RNA (rRNA) also undergoes C5-methylation of uridine at specific, highly conserved positions. In Gram-negative bacteria like E. coli, two distinct enzymes are responsible for these modifications in the 23S rRNA. RlmC catalyzes the formation of m5U at position 747 (m5U747), while RlmD is responsible for the methylation at position 1939 (m5U1939). nih.govresearchgate.netebi.ac.uk Interestingly, in many Gram-positive bacteria, a single enzyme named RlmCD possesses dual specificity and is capable of modifying both U747 and U1939. nih.govresearchgate.net These enzymes are also S-adenosyl-L-methionine-dependent methyltransferases and share homology with the TrmA family. ebi.ac.uknih.gov The catalytic activity of these enzymes is crucial, and in some cases, the modification by one enzyme can influence the efficiency of subsequent modifications by other enzymes, suggesting a cooperative process in ribosome maturation. nih.gov

Small Nucleolar RNA (snoRNA)-Guided 2'-O-Methylation

The second modification required to form 5-methyl-2'-O-methyl-uridine is the methylation of the 2'-hydroxyl group of the ribose sugar. In eukaryotes and archaea, the vast majority of 2'-O-methylations on rRNA and other stable RNAs are directed by a class of small non-coding RNAs called C/D box small nucleolar RNAs (snoRNAs). embopress.orgtandfonline.com

This process is carried out by a large ribonucleoprotein (snoRNP) complex. embopress.org The snoRNA component provides the specificity for the reaction by binding to the target RNA. duke.edu Each C/D box snoRNA contains one or two short antisense sequences (10-21 nucleotides long) that are complementary to the region surrounding the nucleotide to be modified. tandfonline.com This base-pairing interaction positions the target nucleotide precisely at the fifth position upstream from a conserved sequence motif on the snoRNA known as the D-box or D'-box. tandfonline.comduke.edu The enzymatic activity is provided by a core protein of the snoRNP complex, Fibrillarin, which is the S-adenosyl-L-methionine-dependent methyltransferase that catalyzes the transfer of the methyl group to the 2'-hydroxyl of the target ribose. tandfonline.comduke.edu This mechanism allows for the precise modification of a large number of sites using a diverse family of snoRNAs to guide a single catalytic enzyme. nih.gov

ComponentTypeFunction in 2'-O-Methylation
C/D box snoRNA Guide RNAProvides specificity by base-pairing with the substrate RNA
Fibrillarin (Nop1p) Core Protein (Enzyme)Catalyzes the methyl transfer from AdoMet to the 2'-hydroxyl group
Nop56p, Nop58p, Snu13p Core ProteinsStructural and assembly roles within the snoRNP complex

Role of S-Adenosyl-L-Methionine (AdoMet) as a Methyl Donor

Virtually all biological methylation reactions, including the C5-methylation of uridine and the 2'-O-methylation of ribose, utilize S-Adenosyl-L-methionine (AdoMet or SAM) as the methyl group donor. nih.govdrugbank.com AdoMet is a crucial metabolite synthesized from methionine and ATP. youtube.com Its sulfonium (B1226848) ion makes the attached methyl group highly electrophilic and susceptible to nucleophilic attack by the target atom on the RNA substrate (either the C5 carbon of uracil or the 2'-oxygen of ribose). nih.govyoutube.com Upon donating its methyl group, AdoMet is converted to S-Adenosylhomocysteine (AdoHcy), which is subsequently recycled. drugbank.com The availability of AdoMet within the cell can be a regulatory factor for RNA modification processes. researchgate.net

Specificity and Recognition Mechanisms of Modifying Enzymes

The high fidelity of RNA modification relies on the precise recognition of specific RNA substrates and target nucleotides by the modifying enzymes. This specificity is achieved through a combination of structural and sequence-based recognition mechanisms.

Structural and Sequence Determinants for Enzyme-RNA Interaction (e.g., hTRMT2A-tRNA binding surface)

Studies on human TRMT2A have shown that the enzyme has a large binding surface that interacts with the tRNA. oup.comnih.gov While hTRMT2A can bind to various RNAs with a modest preference for its physiological targets, its catalytic specificity is tightly controlled. oup.comresearchgate.net Specificity for methylation at position 54 is achieved by a strict requirement for the target uridine to be presented in the correct steric position within the enzyme's active site. oup.com This indicates a mechanism where broad binding affinity is coupled with a highly selective catalytic step. nih.gov The conserved T-loop sequence (CTTCG/AA) is a significant determinant for binding. oup.com

In the case of snoRNA-guided 2'-O-methylation, the specificity is primarily determined by Watson-Crick base pairing between the antisense element of the guide snoRNA and the sequence flanking the modification site on the substrate RNA. tandfonline.comduke.edu This elegant mechanism allows for a modular system where the catalytic function (Fibrillarin) is separated from the substrate recognition function (snoRNA), enabling the evolution of new modification sites by simply changing the guide RNA sequence.

Protein-Protein Interactions in RNA Biogenesis (e.g., hTRMT2A interactome)

The biogenesis of modified ribonucleosides is a complex process that relies on intricate networks of protein-protein interactions to ensure the correct modification of target RNAs. The human tRNA methyltransferase 2 homolog A (hTRMT2A), responsible for the formation of 5-methyluridine (m5U) at position 54 in tRNAs, has been shown to interact with a variety of proteins involved in RNA biogenesis. oup.comresearchgate.netnih.gov

Interactome studies of hTRMT2A have revealed that it associates with proteins involved in both tRNA and rRNA biogenesis. biorxiv.org This suggests that hTRMT2A may have roles beyond its canonical function in tRNA modification and could be involved in the broader processes of ribosome production and function. The specificity of hTRMT2A for its tRNA targets is achieved through a combination of a modest binding preference and the presence of a uridine at the correct position. researchgate.netnih.gov Mutational analyses and cross-linking experiments have identified a significant binding surface between hTRMT2A and its tRNA substrates. researchgate.netnih.gov

These interactions are crucial for the proper folding, stability, and function of RNA molecules. The dynamic interplay between RNA modifying enzymes and other proteins involved in RNA processing ensures the fidelity and efficiency of gene expression.

Interacting Protein CategoryFunction in RNA BiogenesisReference
tRNA processing enzymesMaturation and modification of transfer RNA biorxiv.org
Ribosomal proteinsAssembly and function of ribosomes biorxiv.org
RNA helicasesUnwinding of RNA secondary structures researchgate.net
NucleasesProcessing and degradation of RNA researchgate.net

Catabolism and Degradation of 2'-O-Methylated Uridines

The breakdown of modified nucleosides is a critical aspect of cellular homeostasis, preventing the accumulation of potentially toxic byproducts of RNA turnover. The catabolic pathways for 2'-O-methylated uridines are beginning to be understood, with specific enzymes playing key roles in their degradation.

Identification and Characterization of Nucleoside Hydrolases (e.g., RK9NH)

A key class of enzymes involved in the degradation of modified nucleosides are the nucleoside hydrolases, which cleave the N-glycosidic bond to release the nucleobase and the modified sugar. A novel 2'-O-methyluridine hydrolase, designated RK9NH, has been identified through metagenomic library screening. nih.gov

Biochemical characterization of RK9NH has revealed its substrate specificity. The enzyme demonstrates activity on a range of ribonucleosides, with a notable ability to hydrolyze 2'-O-methyluridine. nih.gov Phylogenetic analysis suggests that RK9NH is a unique hydrolase, distinct from previously characterized purine (B94841) or pyrimidine-specific hydrolases, indicating a diversity among enzymes involved in the metabolism of 2'-O-methylated ribonucleosides. nih.gov

Substrate Specificity of RK9NH nih.gov

SubstrateRelative Activity (%)
Uridine100
2'-O-methyluridine 85
Cytidine70
Inosine15
Adenosine10
2'-O-methyladenosine5
2'-O-methylguanosine<5
3'-O-methyluridine0

Metabolic Fate and Enzyme Substrate Specificity in Cellular Degradation

The metabolic fate of 2'-O-methylated uridines following their release from RNA involves their breakdown into smaller, reusable or excretable components. The specificity of degradative enzymes is crucial in this process.

Studies on the catabolism of pyrimidines have shown that enzymes like NUCLEOSIDE HYDROLASE 1 (NSH1) are involved in the degradation of modified uridines, such as 5-methyluridine (5mU). nih.govoup.com While 2'-O-methylated uridine is not a substrate for NSH1, this highlights the existence of specific hydrolases for different modifications. oup.com The enzyme RK9NH, with its demonstrated activity towards 2'-O-methyluridine, represents a key player in the degradation pathway of this specific modified nucleoside. nih.gov

The degradation of 2'-O-methylated uridines likely proceeds through the hydrolysis of the N-glycosidic bond by enzymes like RK9NH, releasing uracil and 2'-O-methylribose. The subsequent metabolism of these products would then follow established pathways for nucleobase and sugar degradation. The 2'-O-methyl group adds a layer of complexity to this process, requiring specific enzymatic recognition to ensure efficient catabolism.

Prevention of 5-Methyluridine Accumulation in RNA

The accumulation of modified nucleosides, such as 5-methyluridine, within cellular RNA can be detrimental. Therefore, cells have evolved mechanisms to prevent their random incorporation and to efficiently clear them upon RNA degradation. Pyrimidine (B1678525) catabolism plays a vital role in this protective mechanism. oup.com

Genetic disruption of the enzymes involved in 5mU degradation, such as NSH1, leads to the accumulation of 5mU in various RNA species, including messenger RNA (mRNA). nih.gov This accumulation can result in reduced growth and other cellular defects. The removal of 5mU is therefore an important function of pyrimidine degradation in many organisms, serving to protect RNA from stochastic and potentially harmful modifications. nih.gov

The efficient catabolism of modified nucleosides released during RNA turnover is essential to prevent their re-incorporation into newly synthesized RNA molecules. This "salvage" of modified bases is generally prevented by the high specificity of the enzymes involved in nucleotide biosynthesis. By rapidly degrading modified nucleosides like 5-methyluridine and 2'-O-methyluridine, the cell maintains the integrity of its transcriptome and ensures the fidelity of protein synthesis.

Functional Contributions of 5 Methyl 2 O Methyl Uridine in Biological Processes

Impact on RNA Structure and Stability

The dual modification in 5-Methyl-2'-O-methyl-uridine has a profound impact on the structural integrity and longevity of RNA molecules. These effects are primarily due to the individual and combined contributions of the 5-methyl and 2'-O-methyl groups.

A key functional contribution of the 2'-O-methyl group in 5-Methyl-2'-O-methyl-uridine is the enhanced resistance it confers to RNA against enzymatic degradation by nucleases. RNA molecules are inherently susceptible to cleavage by various nucleases present in the cellular environment. The 2'-O-methylation modification provides a steric shield, protecting the phosphodiester backbone from nuclease attack. This modification is known to prevent degradation by single-stranded endonucleases and can significantly increase the half-life of oligonucleotides in biological fluids. genelink.comidtdna.com While 2'-O-methylation provides protection against endonucleases, additional modifications at the ends of the oligonucleotide are often required to inhibit exonuclease activity. idtdna.com The combination of 2'-O-methyl RNA bases with phosphorothioate (B77711) internucleotide linkages is a common strategy to achieve even greater nuclease resistance for applications such as antisense therapy. genelink.com

Table 1: Effect of 2'-O-Methylation on Nuclease Resistance

Modification Effect on Nuclease Activity Primary Mechanism
2'-O-Methylation Inhibits endonuclease cleavage Steric hindrance at the 2'-position of the ribose sugar, protecting the phosphodiester linkage.

| Phosphorothioate Bonds | Inhibits exonuclease and endonuclease cleavage | Substitution of a non-bridging oxygen with sulfur in the phosphate (B84403) backbone. |

Both the 5-methyl and 2'-O-methyl modifications in 5-Methyl-2'-O-methyl-uridine contribute to the thermal stability of RNA duplexes. The 2'-O-methyl group promotes a C3'-endo conformation of the ribose sugar, which is characteristic of A-form RNA helices. nih.gov This pre-organization of the sugar pucker reduces the entropic penalty of duplex formation, thereby increasing its melting temperature (Tm). oup.com Each 2'-O-methylation can stabilize an RNA duplex by approximately 0.2 kcal/mol. nih.gov

The 5-methyl group on the uracil (B121893) base also enhances duplex stability. nih.gov This stabilization is attributed to improved base stacking interactions with adjacent bases in the helix. The methyl group increases the hydrophobicity and polarizability of the base, leading to more favorable stacking energies. mdpi.com The combined presence of both modifications in 5-Methyl-2'-O-methyl-uridine is expected to have an additive or synergistic effect on the thermal stability of oligonucleotides.

Table 2: Contribution of Individual Modifications to Thermal Stability

Modification Structural Effect Thermodynamic Contribution
2'-O-Methylation Favors C3'-endo ribose pucker, promoting A-form helix. Increases duplex melting temperature (Tm). oup.com

| 5-Methylation | Enhances base stacking interactions. | Increases duplex thermal stability. nih.gov |

The 5-methyluridine (B1664183) (m5U) modification, a component of 5-Methyl-2'-O-methyl-uridine, is almost universally found at position 54 in the T-loop of eukaryotic and bacterial transfer RNA (tRNA). mdpi.com This modification is crucial for maintaining the proper three-dimensional L-shaped architecture of tRNA. mdpi.com The T-loop interacts with the D-loop to form the "elbow" of the tRNA structure, and modifications within this region are key to its stability. mdpi.com

Roles in Translational Fidelity and Efficiency

Beyond its structural contributions, 5-Methyl-2'-O-methyl-uridine and its constituent modifications play significant roles in the complex process of protein synthesis, influencing both the accuracy and the rate of translation.

RNA modifications can fine-tune the decoding of messenger RNA (mRNA) codons by the ribosome. biorxiv.org The 2'-O-methylation of nucleotides within the coding sequence of mRNA has been shown to disrupt the interaction between the mRNA codon and the transfer RNA (tRNA) anticodon. nih.gov This modification can sterically interfere with the ribosomal monitoring bases that are crucial for ensuring the correct codon-anticodon pairing, leading to an increased rejection of the correct aminoacyl-tRNA. nih.gov

Conversely, the 5-methyluridine (m5U) modification in tRNA has been implicated in maintaining translation fidelity. mdpi.com In humans, the enzyme responsible for m5U formation, hTRMT2A, is important for accurate translation. nih.gov The presence of m5U can subtly modulate the fidelity of amino acid incorporation depending on the codon and tRNA context. repec.org Therefore, the impact of 5-Methyl-2'-O-methyl-uridine on decoding would depend on its location; if present in the mRNA, it could impede decoding, whereas its presence in the tRNA could be important for accuracy.

Ribosome translocation is the process by which the ribosome moves along the mRNA to read the next codon. The 5-methyluridine modification at position 54 (m5U54) in tRNA acts as a modulator of this process. biorxiv.orgpnas.org Studies have shown that tRNAs lacking m5U54 are less sensitive to certain small molecules that inhibit translocation. pnas.orgnih.gov This suggests that m5U54 helps to maintain the specific shape and dynamics of the tRNA elbow region, which are necessary for proper interaction with the ribosome during translocation. biorxiv.org The absence of this modification can alter the rate of translocation, which in turn can affect gene expression, particularly under conditions of cellular stress. biorxiv.org The introduction of a 2'-O-methyl group could further influence the conformational dynamics of the tRNA, potentially having an additional layer of modulation on ribosome movement, although this specific combined effect requires further investigation.

Regulation of Gene Expression under Translational Stress

RNA modifications are pivotal in regulating gene expression, especially under conditions of cellular stress. While the specific role of 5-Methyl-2'-O-methyl-uridine in translational stress is not well-documented, the individual modifications offer clues to its potential function. 5-methyluridine (m5U) at position 54 in the T-loop of tRNA is known to modulate ribosome translocation and impact gene expression, particularly when cells are under translational stress. The 2'-O-methylation is also implicated in stabilizing RNA structures, which could be crucial for maintaining tRNA integrity and function during stress conditions. The combined effect of these two modifications might therefore contribute to the selective translation of stress-responsive mRNAs, allowing cells to adapt and survive.

Involvement in RNA Maturation and Processing

The maturation of tRNA involves a series of processing and modification steps to produce a functional molecule. The presence of 5-Methyl-2'-O-methyl-uridine suggests its involvement in this intricate process. The enzyme TrmL is a known tRNA methyltransferase responsible for the 2'-O-methylation of uridine (B1682114) at position 34 in the anticodon loop, which can already be modified at the C5 position. This indicates that the formation of dually modified nucleosides is a regulated step in tRNA maturation. These modifications can influence tRNA folding, stability, and the subsequent processing steps, ensuring the production of correctly structured and functional tRNAs.

Contributions to Cellular Homeostasis and Stress Response

Research Findings on Related tRNA Modifications

To provide context for the potential roles of 5-Methyl-2'-O-methyl-uridine, the following table summarizes the known functions of its individual component modifications.

ModificationLocation in tRNAKnown Functions
5-methyluridine (m5U) Position 54 (T-loop)Modulates ribosome translocation, influences tRNA maturation, impacts gene expression under translational stress.
2'-O-methyluridine (Um) Various positionsContributes to the local conformation of the ribose-phosphate backbone, stabilizes RNA structure, can influence interactions with proteins.
5-carbamoylmethyl-2′-O-methyluridine (ncm5Um) Wobble position (34)Involved in the accuracy of codon recognition during translation.

Synthetic Methodologies and Derivatization for Academic Research Applications

Strategies for the Chemical Synthesis of 2'-O-Methyl-Uridine and its Phosphoramidites

The synthesis of 2'-O-methyl-uridine, a key precursor, requires precise chemical strategies to ensure the selective methylation of the 2'-hydroxyl group on the ribose sugar. This foundational molecule is then converted into a phosphoramidite (B1245037) monomer, rendering it suitable for incorporation into synthetic oligonucleotides via automated solid-phase synthesis.

Achieving regioselectivity—the specific methylation of the 2'-hydroxyl group over the 3'- and 5'-hydroxyls—is a critical challenge in nucleoside chemistry. Several methods have been developed to address this.

One common laboratory-scale approach involves the use of protecting groups to block the 3'- and 5'-hydroxyls, leaving the 2'-hydroxyl available for methylation. For instance, the 3',5'-hydroxyls can be protected with a bulky group like tetraisopropyldisiloxane-1,3-diyl (TIPDS). The N3 position of the uridine (B1682114) base is also protected, often with a benzoyl group. Subsequent treatment with a methylating agent, such as methyl iodide (CH₃I) in the presence of silver oxide (Ag₂O), leads to the selective methylation of the 2'-hydroxyl group. google.com This multi-step process, while effective, can be labor-intensive. acs.org

Another method utilizes diazomethane (B1218177) in the presence of a stannous chloride catalyst. google.com While this approach can yield the desired 2'-O-methyl-uridine, it often produces a mixture of 2'- and 3'-O-methylated isomers, which must then be separated chromatographically. google.com

A more direct and highly regioselective method involves the ring-opening of a 2,2'-anhydro-uridine intermediate. acs.org This precursor is treated with a nucleophile like magnesium methoxide (B1231860) in methanol. The reaction mechanism favors an attack at the C-2' position, leading specifically to the formation of the 2'-O-methyl product with high yield and purity, thereby eliminating the formation of the 3'-O-methyl isomer. acs.org

Alkylation Method Key Reagents Selectivity Advantages/Disadvantages
Protection Group Strategy TIPDSi-Cl, Benzoyl chloride, CH₃I, Ag₂OHigh for 2'-OEffective but multi-step and labor-intensive google.comacs.org
Catalytic Methylation Diazomethane, Stannous chlorideModerateSimpler procedure but yields a mixture of 2'- and 3'- isomers requiring separation google.com
Anhydro- Intermediate Ring Opening Diphenyl carbonate, Magnesium methoxideHigh for 2'-OHighly efficient, high yield, and suitable for large-scale synthesis acs.org

To facilitate the controlled, stepwise assembly of oligonucleotides, specific protecting groups are employed to temporarily block reactive sites. The 4,4'-dimethoxytrityl (DMT) group is the industry standard for protecting the 5'-hydroxyl group of nucleosides during solid-phase synthesis. wikipedia.orggoogle.com

The DMT group is selectively attached to the primary 5'-hydroxyl group, which is more sterically accessible and reactive than the secondary 2'- and 3'-hydroxyls. google.comresearchgate.net This protection prevents unwanted reactions at the 5'-position during the synthesis cycle. researchgate.net

A key feature of the DMT group is its lability under mild acidic conditions. During each cycle of automated oligonucleotide synthesis, the DMT group is removed from the 5'-hydroxyl of the growing chain to allow for the coupling of the next phosphoramidite monomer. sigmaaldrich.com This deprotection, or detritylation, is typically achieved by a brief treatment with an acid such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent. sigmaaldrich.comresearchgate.net The released DMT cation has a characteristic orange color, which can be used to monitor the efficiency of each coupling step. sigmaaldrich.com After the full oligonucleotide has been synthesized, any remaining DMT groups are removed, often using an 80% acetic acid solution. yale.edu Milder deprotection strategies, such as using a warm, mildly acidic buffer, have also been developed to minimize potential side reactions like depurination. nih.gov

Step Process Reagents Purpose
Protection TritylationDMT-Cl, PyridineBlocks the 5'-OH to prevent unwanted polymerization and direct the synthesis google.com
Deprotection (during synthesis) DetritylationTrichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA)Exposes the 5'-OH for the next coupling reaction in the cycle sigmaaldrich.com
Final Deprotection Manual Detritylation80% Acetic AcidRemoves the final DMT group after synthesis is complete yale.edu

Once the 2'-O-methyl-uridine is synthesized and its 5'-hydroxyl is protected with a DMT group, it must be converted into a phosphoramidite monomer to be used in an automated synthesizer. This process is known as phosphitylation. acs.org

The 5'-O-DMT-2'-O-methyl-uridine is reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like N,N-diisopropylethylamine (DIPEA). This reaction attaches a reactive phosphoramidite moiety to the 3'-hydroxyl group of the nucleoside. acs.org The resulting molecule is the final building block, 5'-O-DMT-2'-O-methyl-uridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite. glenresearch.com

This monomer possesses the necessary components for solid-phase synthesis:

The 5'-DMT group: A temporary protecting group removed at the start of each synthesis cycle.

The 2'-O-methyl group: A permanent modification that will be part of the final oligonucleotide.

The 3'-phosphoramidite group: The reactive moiety that will form a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain. biotage.com

The β-cyanoethyl group: Protects the phosphorus atom during the synthesis cycles and is removed during the final deprotection of the oligonucleotide. biotage.com

These phosphoramidite monomers are stable enough for storage but highly reactive under the conditions used in automated DNA/RNA synthesizers, allowing for high coupling efficiencies during oligonucleotide assembly. nih.gov

The transition from academic research to clinical applications requires the production of modified nucleosides on a large scale (kilogram quantities). acs.org Therefore, developing synthetic routes that are not only high-yielding but also cost-effective, safe, and scalable is of paramount importance.

Optimized Large-Scale Synthesis of 2'-O-methyl-uridine:

Anhydronucleoside Formation: Uridine is reacted with diphenyl carbonate in dimethylformamide (DMF) with a catalytic amount of sodium bicarbonate. This step efficiently produces 2,2'-anhydrouridine (B559692), which often crystallizes directly from the reaction mixture, simplifying purification. acs.org

Ring-Opening Alkylation: The 2,2'-anhydrouridine is then refluxed with a solution of magnesium methoxide in methanol. This reaction selectively opens the anhydro ring to yield 2'-O-methyl-uridine in high purity and yield. This method avoids expensive reagents and labor-intensive purifications. acs.org

Further optimizations for producing related 5-methyl pyrimidine (B1678525) phosphoramidites have focused on improving alkylation steps using techniques like phase transfer catalysis (PTC), which can enhance reaction efficiency and facilitate scale-up. mdpi.com These scalable routes are crucial for making oligonucleotide-based therapeutics economically viable.

Design and Incorporation of 5-Methyl-2-O-methyl-uridine Analogs into Nucleic Acids for Research

The incorporation of modified nucleosides like 5-methyl-2'-O-methyl-uridine into nucleic acids is a key strategy for developing therapeutic agents such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This specific analog combines the features of thymidine (B127349) (5-methyluridine) and 2'-O-methylation, offering synergistic benefits for oligonucleotide drug design.

Both ASOs and siRNAs function by binding to a target mRNA sequence to modulate gene expression. However, unmodified oligonucleotides are rapidly degraded by cellular nucleases. Chemical modifications are essential to overcome this and other limitations. biosearchtech.com The 2'-O-methyl modification is one of the most widely used "second-generation" modifications for this purpose. biosearchtech.comnih.gov

Key Advantages of 2'-O-Methyl Modification:

Enhanced Nuclease Resistance : The methyl group at the 2'-position provides steric hindrance, protecting the phosphodiester backbone from cleavage by endonucleases and exonucleases. amerigoscientific.com This significantly increases the half-life of the oligonucleotide in biological systems.

Increased Binding Affinity : The 2'-O-methyl modification pre-organizes the ribose sugar into a C3'-endo conformation, which is characteristic of A-form helices. nih.gov This conformational lock increases the thermal stability (melting temperature, Tm) of the duplex formed with the target RNA, leading to higher binding affinity and potency. nih.govamerigoscientific.com

Reduced Immunostimulation : Unmodified siRNAs can be recognized by Toll-like receptors (TLRs), such as TLR7, triggering an innate immune response that can lead to toxicity. researchgate.net The 2'-O-methyl modification can mask the RNA from TLR recognition, thus generating non-stimulatory siRNAs. researchgate.net

Modulation of RISC Activity (for siRNAs) : In the RNA interference (RNAi) pathway, only one strand of the siRNA duplex (the guide strand) is loaded into the RNA-Induced Silencing Complex (RISC) to guide mRNA cleavage. Strategic 2'-O-methylation of the sense (passenger) strand can discourage its entry into RISC, thereby promoting the loading of the intended antisense (guide) strand and reducing off-target effects caused by the sense strand. nih.govnih.gov

The addition of a methyl group at the 5-position of the uracil (B121893) base (creating thymidine) also contributes to increased thermal stability of the nucleic acid duplex. Therefore, 5-methyl-2'-O-methyl-uridine combines these beneficial properties, making it a highly valuable building block for optimizing the performance of ASOs and siRNAs by improving their stability, target affinity, and safety profile.

Property Effect of 2'-O-Methylation Effect of 5-Methylation Combined Benefit in 5-Methyl-2'-O-methyl-uridine
Nuclease Resistance Significantly Increased amerigoscientific.comMinorEnhanced stability and prolonged therapeutic effect
Binding Affinity (Tm) Increased (due to C3'-endo pucker) nih.govamerigoscientific.comIncreased Synergistically improved target binding and potency
Immunostimulation Reduced (masks TLR7 recognition) researchgate.netReduced mdpi.comLowered risk of off-target immune responses
Specificity (siRNA) Modulates strand loading into RISC nih.govnih.govN/AImproved safety profile by reducing passenger strand activity

Synthesis of Modified Oligonucleotides as Molecular Biology Tools

The incorporation of 5-Methyl-2'-O-methyl-uridine into oligonucleotides is a key strategy for enhancing their properties for various molecular biology applications. The 2'-O-methyl modification confers increased resistance to nuclease degradation, a desirable trait for antisense oligonucleotides, siRNAs, and other RNA-based tools used in cellular environments. Furthermore, the 5-methyl group on the uracil base can improve the thermal stability of duplexes formed with complementary RNA or DNA strands.

The primary method for incorporating these modified nucleosides into synthetic oligonucleotides is through solid-phase phosphoramidite chemistry. This process involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support. For the inclusion of 5-Methyl-2'-O-methyl-uridine, a corresponding phosphoramidite building block is required. This building block, typically 5'-O-DMT-2'-O-methyl-5-methyluridine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite, is synthesized from the parent nucleoside, 2'-O-methyl-5-methyl-uridine.

The synthesis of modified oligonucleotides allows for the precise placement of 5-Methyl-2'-O-methyl-uridine at specific positions within the sequence. This site-specific modification is crucial for fine-tuning the properties of the oligonucleotide for its intended application. For instance, in antisense technology, modifying the "wings" of a gapmer oligonucleotide with 2'-O-methylated nucleosides like 5-Methyl-2'-O-methyl-uridine enhances nuclease resistance and binding affinity to the target mRNA, while the central DNA "gap" remains capable of recruiting RNase H for target degradation.

The table below summarizes the key features of oligonucleotides modified with 5-Methyl-2'-O-methyl-uridine.

FeatureDescriptionReference
Increased Nuclease Resistance The 2'-O-methyl group sterically hinders the approach of nucleases, thereby increasing the half-life of the oligonucleotide in biological fluids.
Enhanced Thermal Stability The 5-methyl group on the uracil base contributes to more stable Watson-Crick base pairing, leading to a higher melting temperature (Tm) of the oligonucleotide duplex.
Improved Binding Affinity The conformational preferences of the 2'-O-methylated ribose can lead to higher affinity for complementary RNA targets.
Reduced Immunogenicity Methylation of pyrimidines has been shown to reduce the innate immune response that can be triggered by synthetic oligonucleotides.

Creation of Synthetic RNA Molecules for Functional Probes

Synthetic RNA molecules containing 5-Methyl-2'-O-methyl-uridine are valuable tools for probing RNA structure, function, and interactions. These modified RNAs can be designed to act as highly specific and stable probes for a variety of in vitro and in vivo applications. The enhanced stability imparted by the 2'-O-methyl modification makes them particularly suitable for use in complex biological milieu where unmodified RNA would be rapidly degraded.

One significant application is in the development of molecular beacons, which are hairpin-shaped oligonucleotides with a fluorophore and a quencher at opposite ends. In the absence of a target, the hairpin structure brings the fluorophore and quencher into close proximity, resulting in fluorescence quenching. Upon binding to a specific target sequence, the hairpin opens, separating the fluorophore and quencher and leading to a fluorescence signal. The incorporation of 5-Methyl-2'-O-methyl-uridine into the stem and loop regions of a molecular beacon can enhance its thermal stability and specificity, leading to a more robust and reliable probe.

Furthermore, synthetic RNAs incorporating this modification can be used as competitive inhibitors or decoys for RNA-binding proteins. By mimicking the binding site of a natural RNA, these synthetic probes can sequester specific proteins, allowing researchers to study the functional consequences of their depletion. The nuclease resistance of 2'-O-methylated RNAs ensures their longevity in such experiments.

The creation of these functional RNA probes relies on the same solid-phase synthesis methodologies used for other modified oligonucleotides. The ability to introduce 5-Methyl-2'-O-methyl-uridine at any desired position allows for the rational design of probes with tailored properties. For example, strategic placement of the modification can influence the probe's folding and binding characteristics.

Exploration of Novel Uridine Analogs for Research Tool Development

Building upon the foundational properties of 5-Methyl-2'-O-methyl-uridine, researchers have developed a range of novel uridine analogs with additional functionalities to create more sophisticated research tools. These analogs often retain the core 2'-O-methyl and 5-methyl modifications for stability and binding affinity while introducing new chemical groups to confer unique properties.

4'-C-α-aminoethoxy-2'-O-methyl-5-methyl-uridine: This analog introduces an aminoethoxy group at the 4'-position of the ribose sugar. The synthesis of its phosphoramidite starts from commercially available 2'-O-methyl-5-methyl-uridine. mdpi.comnih.gov This modification has been explored in the context of antisense therapeutics. mdpi.comnih.gov The introduction of the 4'-C-α-aminoethoxy moiety can further enhance nuclease resistance and modulate the conformational properties of the oligonucleotide, potentially leading to improved target binding and biological activity. mdpi.comnih.gov

5-(Isopentenylaminomethyl)-2'-O-methyluridine: While the direct chemical synthesis of the 2'-O-methylated version for research tool development is not extensively detailed in the provided context, the biosynthesis of the related 5-methylaminomethyluridine (B1256275) and 5-carboxymethylaminomethyluridine (B1212367) derivatives in tRNA is well-studied. nih.govresearchgate.net These modifications at the C5 position of uridine are known to play crucial roles in the decoding properties of tRNA during translation. nih.govresearchgate.netd-nb.info The isopentenyl group, a bulky hydrophobic moiety, could be synthetically incorporated to create probes for studying protein-RNA interactions where such hydrophobic interactions are important. The general strategies for synthesizing phosphoramidites of modified nucleosides would be applicable for creating tools based on this analog.

5-Carboxymethylaminomethyl-2'-O-methyluridine: This modification is found naturally in the anticodon of certain tRNAs and is crucial for accurate codon recognition. acs.org The enzymatic synthesis of 5-carboxymethylaminomethyluridine in tRNA is a complex process involving multiple enzymes. acs.org For the development of research tools, chemical synthesis approaches are more practical. Synthetic oligonucleotides containing this analog can be used as probes to study the enzymes involved in its biosynthesis and to investigate the structural and functional consequences of this modification in RNA. The carboxyl group also provides a handle for further chemical derivatization, such as the attachment of fluorescent dyes or cross-linking agents, to create multifunctional RNA probes.

The table below provides a summary of these novel uridine analogs and their potential applications as research tools.

Uridine AnalogKey Structural FeaturePotential Research ApplicationsReference
4'-C-α-aminoethoxy-2'-O-methyl-5-methyl-uridine Aminoethoxy group at the 4'-position of the ribose.Development of next-generation antisense oligonucleotides with enhanced stability and binding affinity. Probes for studying RNA structure and dynamics. mdpi.comnih.gov
5-(Isopentenylaminomethyl)-2'-O-methyluridine Isopentenylaminomethyl group at the 5-position of the uracil base.Probes for investigating hydrophobic interactions in protein-RNA recognition. Tools for studying tRNA modification pathways.
5-Carboxymethylaminomethyl-2'-O-methyluridine Carboxymethylaminomethyl group at the 5-position of the uracil base.Substrates and probes for studying tRNA modifying enzymes. Tools for investigating the role of wobble base modifications in translation. Derivatizable handles for creating multifunctional RNA probes. acs.org

Advanced Analytical Techniques for the Characterization and Quantification of 5 Methyl 2 O Methyl Uridine

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of 5-Methyl-2'-O-methyl-uridine. These techniques probe the molecular structure based on the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of 5-Methyl-2'-O-methyl-uridine in solution. By observing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework, including the connectivity of atoms and the stereochemistry of the molecule.

Proton NMR (¹H NMR) is particularly informative. The chemical shifts of the protons on the uracil (B121893) base and the ribose sugar, as well as the signals from the two methyl groups, are diagnostic. The signal for the proton at the 6-position (H-6) of the uracil ring, the anomeric proton of the ribose (H-1'), and the distinct singlets for the methyl groups at the C-5 and 2'-O positions confirm the compound's identity. NOESY and DQF COSY experiments can provide further details on spatial proximity and scalar coupling between protons, respectively, helping to define the molecule's conformation.

Table 1: ¹H NMR Chemical Shift Data for 5-Methyl-2'-O-methyl-uridine.
ProtonChemical Shift (δ) in ppmMultiplicity
H-67.85Singlet (s)
H-1'5.95Doublet (d)
H-2', H-3', H-4', H-5'4.45–4.10Multiplet (m)
2'-OCH₃3.50Singlet (s)
5-CH₃1.85Singlet (s)

Ultraviolet (UV) spectroscopy is a valuable tool for the detection and quantification of nucleosides, owing to the strong absorbance of UV light by their heterocyclic bases. For 5-Methyl-2'-O-methyl-uridine, the uracil ring system contains conjugated double bonds that absorb UV radiation in a characteristic manner.

While a specific absorption maximum (λmax) is dependent on the solvent and pH, uridine (B1682114) derivatives typically exhibit strong absorbance around 260 nm. nih.govnih.gov This property is routinely exploited for the detection of 5-Methyl-2'-O-methyl-uridine in chromatographic methods like HPLC, where a UV detector set to this wavelength can quantify the compound as it elutes from the column. nih.gov

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are fundamental for the separation of 5-Methyl-2'-O-methyl-uridine from complex mixtures, such as reaction byproducts or biological samples. These methods also serve as a primary means of purification and purity assessment.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used methods for the analysis of modified nucleosides. nih.gov These techniques separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

Reversed-phase HPLC is particularly effective for separating nucleosides. nih.gov In this mode, a nonpolar stationary phase (commonly C18-silica) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer (like ammonium (B1175870) acetate) and an organic modifier such as acetonitrile. nih.gov The separation of 5-Methyl-2'-O-methyl-uridine can be optimized by adjusting the gradient of the organic modifier, allowing it to be resolved from other structurally similar nucleosides. Detection is most commonly achieved using UV absorbance at or near 260 nm.

Table 2: Example HPLC Conditions for the Analysis of 5-Methyl-2'-O-methyl-uridine.
ParameterCondition
ColumnReversed-phase C18
Mobile PhaseAcetonitrile/Water Gradient
Gradient5–40% Acetonitrile
DetectionUV at 260 nm

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative analysis of nucleosides and for monitoring the progress of chemical reactions. The separation principle is similar to other forms of chromatography, involving a stationary phase (e.g., silica (B1680970) gel coated on a plate) and a mobile phase that moves up the plate via capillary action.

For the analysis of 5-Methyl-2'-O-methyl-uridine, silica gel plates (e.g., silica gel 60 F254) are commonly used. The choice of the mobile phase is critical for achieving good separation. A mixture of solvents is typically required to obtain the appropriate polarity to move the nucleoside up the plate. For the closely related compound 2′-O-methyluridine, a solvent system of ethyl acetate (B1210297)/methanol/0.1 N hydrochloric acid has been utilized. After development, the separated spots are visualized under UV light (at 254 nm), where the compound appears as a dark spot on a fluorescent background.

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is a powerful tool for the analysis of charged or polar compounds like nucleosides and has found applications in analyzing genomic DNA methylation levels by quantifying modified nucleosides. nih.gov

CE methods, such as micellar electrokinetic chromatography, can separate neutral molecules like nucleosides by partitioning them between the aqueous buffer and micelles. The technique offers advantages of high efficiency, short analysis times, and minimal sample consumption. While specific protocols for 5-Methyl-2'-O-methyl-uridine are not extensively detailed in the literature, CE has been successfully applied to separate other 2'-O-methylated nucleosides, such as 2'-O-methylcytidine and 2'-O-methylguanine, demonstrating its suitability for analyzing this class of compounds. nih.govbibliotekanauki.pl The separation of these related compounds highlights the potential of CE as a sensitive method for the qualitative and quantitative analysis of 5-Methyl-2'-O-methyl-uridine. nih.gov

Mass Spectrometry-Based Profiling of RNA Modifications

Mass spectrometry (MS) is a cornerstone of analytical chemistry that measures the mass-to-charge ratio (m/z) of ions. nih.gov Its application to the study of RNA modifications allows for the direct and accurate determination of their chemical nature and abundance. Various MS-based approaches have been developed to overcome the challenges associated with analyzing complex biological samples and to provide different levels of information, from the global quantification of a specific modification to its precise location within a particular RNA molecule.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile, and thermally labile biomolecules like nucleic acids. uliege.becreative-proteomics.com The method involves transferring analytes from a solution into the gas phase as intact, charged ions with minimal fragmentation. uliege.be ESI typically generates multiply charged ions, which extends the mass range of the analyzer and allows for the analysis of high-molecular-weight substances. creative-proteomics.com

In the context of characterizing 5-Methyl-2-O-methyl-uridine, ESI-MS is often coupled with liquid chromatography (LC) for the separation of individual nucleosides from a hydrolyzed RNA sample. acs.org This LC-ESI-MS setup provides highly accurate molecular weight information for a wide range of modified oligonucleotides. nih.gov A critical step in the protocol is the effective desalting of the nucleic acid samples, often achieved through ammonium acetate precipitation, to ensure high-quality mass spectra. nih.gov The high sensitivity of ESI-MS makes it suitable for analyzing trace amounts of material, a common scenario when working with specific RNA populations. creative-proteomics.com

Tandem Mass Spectrometry (MS/MS) is a powerful extension of mass spectrometry that provides detailed structural information by fragmenting selected ions and analyzing the resulting product ions. nih.gov This technique is essential for unambiguously identifying modified nucleosides in complex mixtures and distinguishing between isomers. nih.govspringernature.com In a typical LC-MS/MS workflow, nucleosides are first separated by chromatography and ionized by ESI. A specific precursor ion (e.g., the protonated molecule of this compound, [M+H]⁺) is then selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer.

The fragmentation of nucleosides in MS/MS often involves the cleavage of the N-glycosidic bond, which separates the nucleobase from the ribose sugar. nih.gov This process generates a characteristic product ion corresponding to the protonated base. nih.gov For uridine derivatives, additional fragmentation pathways can be observed, including cleavages within the sugar ring. researchgate.netresearchgate.net By monitoring specific and unique transitions from a precursor ion to a product ion, a highly selective and sensitive detection method known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can be established for quantifying specific modifications like this compound.

Table 1. Characteristic MS/MS Fragmentation of Uridine and Related Modifications.
CompoundPrecursor Ion (m/z)Primary Product Ion (m/z)Associated Neutral LossFragmentation Pathway
Uridine (U)245.1113.0132.1 (Ribose)Glycosidic bond cleavage. nih.gov
5-Methyluridine (B1664183) (m⁵U)259.1127.0132.1 (Ribose)Glycosidic bond cleavage. nih.gov
Pseudouridine (B1679824) (Ψ)245.1209.136.0 (2 x H₂O)Loss of two water molecules from the sugar moiety. nih.gov
2'-O-methyluridine (Um)259.1113.0146.1 (2'-O-methylribose)Glycosidic bond cleavage. genesilico.pl

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that is highly effective for the analysis of biomolecules. nih.gov In MALDI-MS, the analyte is co-crystallized with a large excess of a small, organic matrix molecule that strongly absorbs laser energy. nih.gov A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact analyte molecules into the gas phase. nih.govnih.gov A key feature of MALDI is that it predominantly produces singly charged ions, which simplifies the resulting mass spectra and makes the analysis of complex mixtures more straightforward. nih.govresearchgate.net

MALDI-MS is a direct and accurate method for determining the masses of RNA oligonucleotides and can be used to analyze mixtures ranging from small trinucleotides up to 20-mers or even larger molecules. nih.govresearchgate.net To analyze modifications within very long RNAs, the molecule is first digested with nucleotide-specific enzymes. nih.gov The resulting mixture of oligonucleotides is then analyzed by MALDI-MS. Modified fragments are identified by their mass shift compared to the expected mass of the unmodified sequence. researchgate.net This "mass mapping" approach has been instrumental in localizing rRNA modifications and identifying the enzymes responsible for their catalysis. nih.gov

While standard LC-MS/MS provides a static snapshot of RNA modifications, Nucleic Acid Isotope Labeling Coupled Mass Spectrometry (NAIL-MS) offers a dynamic view by tracking the temporal placement and turnover of these marks. springernature.combiorxiv.org This technique overcomes the limitations of steady-state analysis by incorporating stable isotope labeling. uni-muenchen.de

The NAIL-MS methodology involves culturing cells in a medium containing a stable isotope-labeled precursor, such as ¹³C- or ¹⁵N-labeled nucleosides. isotope.comnih.gov These heavy-labeled nucleosides are incorporated into newly synthesized RNA. By performing pulse-chase experiments and analyzing nucleosides via LC-MS/MS, it becomes possible to distinguish between pre-existing ("light") and newly transcribed ("heavy") RNA populations. biorxiv.orgresearchgate.net This approach allows researchers to study the kinetics of RNA modification and demethylation reactions within the cell, revealing the dynamic interplay between modifying enzymes ("writers") and removing enzymes ("erasers"). nih.govbiorxiv.org NAIL-MS has been successfully applied to study modification dynamics in response to external stimuli, such as alkylation stress, providing deeper insights into the adaptive role of the epitranscriptome. biorxiv.org

High-Throughput Mapping Approaches

Identifying and quantifying modified nucleosides at the global level is the first step; the next critical challenge is to map their precise locations within the transcriptome. High-throughput mapping techniques combine biochemical methods with next-generation sequencing to pinpoint modification sites at single-nucleotide resolution across thousands of RNA molecules simultaneously.

Fluorouracil-Induced Catalytic Crosslinking Sequencing (FICC-Seq) is a robust, genome-wide method for mapping RNA modifications at single-base resolution in an enzyme-specific manner. oup.comnih.gov This technique was developed to identify the target sites of enzymes that catalyze 5-methyluridine (m⁵U), a modification closely related to this compound. bath.ac.ukgenesilico.pl

The FICC-Seq method is based on a catalytic crosslinking principle. oup.com Cells are treated with 5-Fluorouracil (5FU), a uridine analog. oup.com An active metabolite of 5FU, fluorouridine triphosphate (FUTP), is incorporated into nascent RNA transcripts in place of uridine. oup.com When an m⁵U methyltransferase, such as TRMT2A, attempts to catalyze the methylation of the incorporated 5FU, a key cysteine residue in its active site forms an irreversible covalent bond with the carbon at position 6 of the fluorouracil base. oup.com This process effectively traps the enzyme on its target RNA. The resulting RNA-protein complexes are then isolated by immunoprecipitation, and the crosslinked RNA fragments are sequenced. The computational analysis of these sequence reads reveals the precise locations where the enzyme was active. oup.com FICC-Seq has been instrumental in demonstrating that TRMT2A is the primary enzyme responsible for m⁵U formation at position U54 in the majority of human cytosolic tRNAs. nih.govresearchgate.net

Table 2. Comparison of FICC-Seq with Other High-Throughput Mapping Methods.
FeatureFICC-SeqmiCLIPiCLIP
PrincipleCatalytic crosslinking with 5-Fluorouracil. oup.comm¹A-specific demethylase-induced crosslinking.UV light-induced non-specific crosslinking.
SpecificityEnzyme-specific (e.g., for m⁵U methyltransferases). researchgate.netEnzyme-specific (for m¹A demethylases).Non-specific; relies on antibody specificity for the RBP.
ResolutionSingle-nucleotide. nih.govSingle-nucleotide.Single-nucleotide.
ApplicationMapping targets of m⁵U methyltransferases like TRMT2A. nih.govMapping m¹A modifications.General mapping of RNA-binding protein sites.
ReproducibilityReported to be highly robust and reproducible. oup.comresearchgate.netVariable.Variable.

Computational Prediction of Modification Sites (e.g., m5U-SVM)

The experimental identification of 5-methyluridine (m5U) sites within RNA can be a costly and time-consuming process. nih.gov As a result, computational methods have been developed to predict the locations of these modifications directly from RNA sequences, offering an efficient alternative for researchers. researchgate.netnih.gov These tools are crucial for understanding the biological functions of m5U and its role in disease pathogenesis. nih.govresearchgate.net

Several machine learning-based predictors have been created to identify m5U sites with high accuracy. One prominent example is m5U-SVM , a novel predictor that utilizes a support vector machine (SVM) algorithm combined with multi-view features. researchgate.netnih.gov This method integrates traditional physicochemical properties of the nucleotides with distributed representation features to capture comprehensive information from the RNA sequence. researchgate.net The model is trained on datasets of experimentally verified m5U sites to learn the sequence patterns and characteristics that signify a modification site. researchgate.netnih.gov

Other notable predictors include m5UPred and m5U-GEPred . m5UPred was the first web server developed for the in silico identification of m5U sites and is also based on an SVM algorithm using biochemical encoding schemes. nih.gov A more recent tool, m5U-GEPred , enhances prediction performance by combining sequence characteristics with graph embedding-based information, which captures global information from the training data to complement the local sequence features. nih.gov

Table 1: Performance Comparison of Computational m5U Site Predictors

Predictor Core Algorithm Key Features Performance Metric (AUC) Performance Metric (ACC) Species Tested
m5U-SVM Support Vector Machine (SVM) Multi-view physicochemical and distributed representation features. researchgate.netnih.gov Not explicitly stated as a single value, but outperforms existing tools. researchgate.netnih.gov Not explicitly stated as a single value. Human, Yeast researchgate.net
m5UPred Support Vector Machine (SVM) Biochemical encoding scheme. nih.gov > 0.954 (Independent testing); ~0.924 (Cross-validation). nih.gov Not explicitly stated as a single value. Human nih.gov
m5U-GEPred Not specified (likely machine learning) Sequence characteristics and graph embedding features. nih.gov 0.984 (Human); 0.985 (Yeast). nih.gov 91.84% (Independent testing). nih.gov Human, Yeast nih.gov

Utilization of Modified Nucleosides as Reference Standards for Analytical Calibration

Accurate quantification of modified nucleosides like this compound in biological samples is critical for understanding their roles in cellular processes and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for this purpose, offering high sensitivity and selectivity. researchgate.netacs.orgnih.gov A cornerstone of accurate quantification by LC-MS/MS is the use of pure, chemically synthesized modified nucleosides as reference standards for analytical calibration. researchgate.netmdpi.com

The process involves creating a calibration curve, for which a series of solutions containing the reference standard (the analyte) at known concentrations are prepared. acs.org These solutions are then analyzed by the LC-MS/MS instrument to measure the signal response corresponding to each concentration. nih.gov The instrument response is plotted against the concentration, generating a calibration curve that serves as a reference for quantifying the analyte in unknown samples. acs.org

For absolute quantification, the analyte signal of a biological sample must fall within the calibrated range of the curve. acs.org To enhance accuracy and account for variations in sample preparation or instrument response, stable-isotope labeled internal standards (SILIS) are often added to both the calibration standards and the unknown samples. acs.orgnih.gov These internal standards are chemically identical to the analyte but have a different mass due to isotopic enrichment, allowing them to be distinguished by the mass spectrometer. By comparing the signal of the natural analyte to that of the known amount of internal standard, a more precise quantification can be achieved. researchgate.net The availability of high-purity reference standards, such as this compound, is therefore indispensable for rigorous and reproducible quantitative studies in the field of epitranscriptomics. researchgate.netmdpi.com

Table 2: Example of a Calibration Series for LC-MS/MS Quantification

Calibration Point Concentration of Standard (e.g., fmol/µL) Internal Standard Concentration (e.g., fmol/µL) Measured Analyte Signal (Arbitrary Units) Measured Internal Standard Signal (Arbitrary Units) Signal Ratio (Analyte/IS)
1 0.5 10 5,200 105,000 0.0495
2 1.0 10 10,100 103,500 0.0976
3 5.0 10 51,500 106,200 0.4850
4 10.0 10 103,000 104,800 0.9828
5 25.0 10 258,000 105,500 2.4455
6 50.0 10 512,000 104,100 4.9183

Interactions of 5 Methyl 2 O Methyl Uridine with Biological Macromolecules and Pathways

RNA-Protein Interactions and Enzyme Specificity

The introduction of the 5-methyl and 2'-O-methyl modifications to uridine (B1682114) within an RNA sequence is a highly specific process mediated by a class of enzymes known as methyltransferases. These enzymes exhibit remarkable specificity for their target RNA substrates, recognizing distinct structural motifs and nucleotide sequences to ensure the precise placement of the methyl groups.

Methyltransferases that catalyze the formation of 5-methyluridine (B1664183) (m5U) in transfer RNAs (tRNAs) and ribosomal RNAs (rRNAs) are widespread in Bacteria and Eukaryota. nih.gov Enzymes such as TrmA in Escherichia coli and its homolog Trm2 in Saccharomyces cerevisiae are responsible for installing the m5U modification at position 54 of the T-loop in tRNAs. pnas.orgnih.gov Similarly, enzymes like RlmC and RlmD in E. coli target specific uridine residues in 23S rRNA. nih.gov

The specificity of these enzymes is achieved through direct interactions with the RNA substrate. The enzymes recognize and bind to single-stranded loop structures within the RNA, where the target uridine is located. nih.gov For instance, the crystal structures of methyltransferases like TrmR have provided insights into the specific interactions with the anticodon stem-loop of tRNA, highlighting the importance of both sequence and structural features for recognition. researchgate.net The enzyme CmoM, which further methylates a derivative of 5-carboxymethoxyuridine at the wobble position of tRNA, recognizes the anticodon arm region and specifically interacts with key nucleotides at positions 34 and 35. oup.comnih.gov This interaction often involves a "base-flipping" mechanism, where the target uracil (B121893) base is flipped out of the helical stack, allowing it to fit into the enzyme's active site for catalysis. nih.gov The absence of the enzyme responsible for m5U formation can lead to altered tRNA modification patterns, indicating a role for this modification in the maturation of tRNAs. pnas.orgnih.govresearchgate.net

Table 1: Examples of Enzymes Involved in 5-Methyluridine Formation and Their Specificity
EnzymeOrganismRNA TargetTarget SiteRecognition Motif
TrmAEscherichia colitRNAUridine 54 in T-loopT-loop structure
Trm2Saccharomyces cerevisiaetRNAUridine 54 in T-loopT-loop structure
RlmCEscherichia coli23S rRNAUridine 747Hairpin 35 loop
RlmDEscherichia coli23S rRNAUridine 1939Single-stranded loop
TrmRBacillus subtilistRNAWobble position (U34)Anticodon stem-loop
CmoMEscherichia colitRNASer1, tRNAAla1, etc.5-carboxymethoxyuridine at wobble position (U34)Anticodon arm, G35

Ribosome-RNA Interactions and Translational Control

The presence of 5-methyl-2'-O-methyl-uridine and related modifications within RNA molecules, particularly tRNA, can significantly influence their interaction with the ribosome and thereby exert control over the process of translation. The highly conserved 5-methyluridine at position 54 (m5U54) in the T-loop of tRNAs plays a crucial role in modulating the translocation step of protein synthesis. pnas.orgnih.govresearchgate.net

During translation, the ribosome moves along the messenger RNA (mRNA) in a stepwise manner, a process known as translocation. Studies have shown that tRNAs lacking the m5U54 modification are less sensitive to small molecules that act as translocation inhibitors, such as hygromycin B. pnas.orgnih.govresearchgate.netbiorxiv.org This suggests that the m5U54 modification is a key factor in modulating the speed and efficiency of ribosomal translocation. pnas.orgbiorxiv.org The absence of this modification appears to permit the ribosome to move forward even in the presence of inhibitors that would normally stall it. researchgate.netbiorxiv.org

Furthermore, modifications at the wobble position (position 34) of the tRNA anticodon, such as derivatives of 5-methoxyuridine, are known to enhance the fidelity of translation. researchgate.net These modifications help to ensure that the correct amino acid is incorporated into the growing polypeptide chain by stabilizing the codon-anticodon pairing in the ribosome's A-site. The terminal methyl group of some of these modified uridines has been shown to prevent frameshift errors during the decoding of specific codons. nih.gov While the direct impact of m5U in mRNA on protein synthesis appears to be minor, its role in tRNA is critical for maintaining the accuracy and pace of translation. pnas.orgbiorxiv.org

Table 2: Impact of 5-Methyluridine Modifications on Ribosomal Function
Modification LocationRNA TypeObserved Effect on Ribosome InteractionConsequence for Translational Control
Position 54 (T-loop)tRNAModulates ribosome translocation; increases sensitivity to translocation inhibitors.Regulates the speed and efficiency of the elongation step of protein synthesis. pnas.orgbiorxiv.org
Wobble Position (U34)tRNAEnhances codon-anticodon recognition and stability.Improves translational fidelity and prevents frameshift errors. researchgate.netnih.gov

Nucleic Acid Hybridization Dynamics in Modified Oligonucleotides

The incorporation of 5-methyl-2'-O-methyl-uridine into synthetic oligonucleotides can have a significant impact on their hybridization properties. The 2'-O-methyl modification, in particular, is known to alter the conformation of the ribose sugar, pre-organizing the oligonucleotide into an A-form helix, which is characteristic of RNA-RNA and RNA-DNA duplexes. This conformational constraint generally leads to an increase in the thermal stability (melting temperature, Tm) of the resulting duplex.

The addition of a 2'-O-methyl group to a nucleotide in an antisense oligonucleotide has been shown to increase the Tm of its duplex with a target RNA by approximately 1.3°C per modification. genelink.com This enhanced binding affinity is advantageous for applications such as antisense therapeutics and diagnostics, where strong and specific binding to a target RNA is required. The hydrogen bonding behavior of a 2'-O-methyl RNA/RNA base pair more closely resembles that of a natural RNA/RNA pair than a DNA/RNA pair, contributing to this increased stability. genelink.com

Furthermore, modifications at the 5-position of the uracil base can also influence hybridization. For example, the introduction of a 5-propynyl group, in combination with a 2'-O-methyl modification, has been demonstrated to significantly stabilize DNA/RNA duplexes. nih.gov In contrast, a simple 5-methyl group in the same context resulted in a slight destabilization. nih.gov These findings highlight the nuanced effects of different modifications on the thermodynamics of nucleic acid hybridization. Oligonucleotides containing such modifications often exhibit increased resistance to nuclease degradation, a desirable property for in vivo applications. genelink.comresearchgate.net

Table 3: Effect of Uridine Modifications on Duplex Thermal Stability (Tm)
ModificationEffect on Tm of Oligonucleotide/RNA DuplexReference
2'-O-MethylIncrease of ~1.3°C per modification genelink.com
4′-C-α-aminoethoxy-2′-O-methyl-5-methyl-uridineSlight thermal destabilization nih.gov
4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridineSignificant thermal stabilization nih.gov

Analog Incorporation and Activity in DNA Synthesis Tracking

Nucleoside analogs that are structurally similar to the natural building blocks of DNA are powerful tools for studying cellular processes such as DNA replication and cell proliferation. nih.gov These analogs can be incorporated into newly synthesized DNA during the S-phase of the cell cycle, effectively "tagging" dividing cells. researchgate.netsemanticscholar.org While 5-methyl-2'-O-methyl-uridine is an RNA analog, its deoxy- counterpart, 5-methyl-2'-deoxyuridine (thymidine), and its analogs are widely used for this purpose.

The classic example is 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog that is readily incorporated into replicating DNA by cellular DNA polymerases. semanticscholar.org Once incorporated, BrdU can be detected using specific antibodies, allowing for the visualization and quantification of cells that have undergone DNA synthesis. semanticscholar.org Other halogenated analogs, such as 5-chloro-2'-deoxyuridine (B16210) (CldU) and 5-iodo-2'-deoxyuridine (IdU), are also used in a similar manner. semanticscholar.org

A more recent innovation is the use of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). semanticscholar.orgdntb.gov.ua The alkyne group in EdU allows for its detection via a copper(I)-catalyzed cycloaddition reaction with a fluorescently labeled azide, a type of "click chemistry". dntb.gov.ua This method is highly efficient and does not require the harsh DNA denaturation steps needed for BrdU detection, thus better preserving cellular morphology and allowing for multiplexing with other fluorescent labels. nih.govdntb.gov.ua

The ability of a uridine analog like 5-methyl-2'-O-methyl-uridine to be used for tracking DNA synthesis would depend on whether its corresponding deoxyribonucleoside triphosphate can be synthesized by the cell and subsequently recognized and incorporated by DNA polymerases. The presence of the 2'-O-methyl group would likely prevent its incorporation into DNA, as DNA polymerases are highly specific for 2'-deoxyribonucleosides. However, a deoxy version of this molecule, 5-methyl-deoxyuridine with a different modification, could potentially be explored as a novel probe for DNA synthesis.

Table 4: Common Thymidine Analogs Used for Tracking DNA Synthesis
AnalogAbbreviationMethod of DetectionKey Feature
5-bromo-2'-deoxyuridineBrdUImmunohistochemistry with anti-BrdU antibodyRequires DNA denaturation for detection. semanticscholar.org
5-chloro-2'-deoxyuridineCldUImmunohistochemistry with specific antibodyAllows for dual-pulse labeling with IdU. semanticscholar.org
5-iodo-2'-deoxyuridineIdUImmunohistochemistry with specific antibodyAllows for dual-pulse labeling with CldU. semanticscholar.org
5-ethynyl-2'-deoxyuridineEdUClick chemistry with fluorescent azideRapid, does not require DNA denaturation. semanticscholar.orgdntb.gov.ua

Emerging Research Frontiers and Future Directions

Comprehensive Elucidation of Biological Roles and Regulatory Mechanisms Across Organisms

While 5-methyluridine (B1664183) (m5U) is a highly conserved and abundant modification, particularly in transfer RNA (tRNA), its biological functions are still being unraveled. sioc-journal.cn It is known to be involved in promoting tRNA folding and stability. sioc-journal.cn In both bacteria and eukaryotic cells, m5U is found at position 54 in the T-loop of most tRNAs. tandfonline.com The enzymes responsible for this modification, such as TRMT2A and TRMT2B in humans, are crucial for these roles. tandfonline.comnih.gov Recent studies have shown that m5U can also be found in ribosomal RNA (rRNA) and, at lower levels, in messenger RNA (mRNA). tandfonline.compnas.org For instance, the human enzyme TRMT2B has been shown to catalyze m5U formation in both mitochondrial tRNA and 12S rRNA. tandfonline.com

The 2'-O-methylation (Nm) is one of the most common RNA modifications, affecting RNA structure, stability, and interactions. nih.govhoustonmethodist.org This modification can occur on any of the four nucleotides and is found in various RNA species, including tRNA, rRNA, mRNA, and small nuclear RNA (snRNA). houstonmethodist.orgnih.gov

A primary future direction is to understand the specific biological consequences of the dual m5Um modification. Research is needed to determine in which RNA species and at what specific locations m5Um exists across different domains of life. Elucidating the regulatory mechanisms governing the enzymes that install this combined modification will be critical. This includes understanding the cellular signals that dictate when and where m5Um is deposited and how its presence or absence influences cellular processes like translation efficiency and stress responses. mdpi.com

Development of Advanced High-Throughput Technologies for Quantitative Mapping

A significant challenge in studying m5Um has been the lack of high-throughput methods to precisely map its location on a transcriptome-wide scale. sioc-journal.cn While techniques have been developed for individual modifications like m5U (e.g., FICC-seq and miCLIP) and Nm (e.g., RiboMeth-seq), methods that can simultaneously detect and distinguish m5Um from its constituent modifications are needed. mdpi.comoup.com

Future research will likely focus on developing novel sequencing technologies and bioinformatic tools for the quantitative mapping of m5Um. This could involve the use of specific antibodies or chemical probes that recognize the dual modification, coupled with next-generation sequencing. nih.gov Nanopore sequencing, which directly sequences native RNA molecules and can detect modifications through alterations in the electrical current, holds promise for the direct and simultaneous detection of multiple modifications on a single RNA strand. researchgate.netbiorxiv.org The development of such technologies will be instrumental in creating a comprehensive atlas of m5Um sites across different cell types, tissues, and developmental stages.

TechnologyTarget ModificationPrinciple
FICC-seq m5UFormaldehyde-induced crosslinking and immunoprecipitation followed by sequencing. mdpi.com
miCLIP m5Um5U-catalyzing enzyme-based crosslinking and immunoprecipitation. mdpi.com
RiboMeth-seq 2'-O-MeAlkaline hydrolysis-based method where 2'-O-methylated sites protect the RNA from cleavage. oup.com
Nanopore Sequencing VariousDirect RNA sequencing that detects modifications by changes in ion current as the RNA passes through a nanopore. biorxiv.org

Exploration of Novel Synthetic Analogs as Probes for RNA Function

Synthetic analogs of modified nucleosides are powerful tools for probing the functional roles of RNA modifications. nih.gov The development of synthetic 5-Methyl-2'-O-methyluridine analogs will be a key area of future research. These analogs can be incorporated into synthetic RNA molecules to study their effects on RNA structure, stability, and interactions with proteins and other RNAs in a controlled in vitro setting.

Furthermore, these synthetic molecules can be designed with specific chemical handles or reactive groups to serve as probes for identifying "reader" and "eraser" proteins that specifically recognize or remove the m5Um modification. nih.gov For example, photo-crosslinkable diazirine-containing oligonucleotide probes have been used to identify proteins that bind to other RNA modifications. nih.gov Similar strategies could be employed for m5Um to isolate and identify its interacting proteins, thereby shedding light on its downstream functional pathways.

Deeper Insights into Enzyme-Substrate Recognition and Kinetic Parameters

Understanding how the enzymes that catalyze the formation of m5Um recognize their specific RNA substrates is a fundamental question. oup.com RNA-modifying enzymes often recognize both sequence motifs and structural elements of their target RNAs. oup.comnih.gov Future studies will aim to solve the crystal structures of these enzymes in complex with their RNA substrates to visualize the molecular interactions that govern substrate specificity. oup.com

Biochemical and enzymatic assays will be crucial for determining the kinetic parameters of these enzymes. This includes measuring their binding affinities for different RNA substrates and their catalytic efficiencies. Such studies will reveal how efficiently m5Um is installed and whether the presence of other nearby modifications influences this process. Investigating the interdependence of the methyltransferases responsible for the 5-methylation and the 2'-O-methylation will also be a key research avenue. frontiersin.org

Understanding the Interplay with Other RNA Modifications

RNA modifications rarely exist in isolation. There is growing evidence for "crosstalk" between different modifications, where the presence of one modification can influence the deposition or removal of another. nih.govwenglab.cnfrontiersin.org The interplay between m5Um and other modifications, such as N6-methyladenosine (m6A) or pseudouridine (B1679824) (Ψ), is a critical area for future investigation. wenglab.cnnih.gov

For example, studies have shown that the loss of m5U at position 54 in tRNA can lead to altered modification patterns at other positions within the same tRNA molecule. pnas.org It will be important to explore whether the presence of m5Um at a particular site promotes or inhibits the modification of nearby nucleotides. This intricate network of interactions likely fine-tunes the structure and function of RNA molecules in response to various cellular cues. Unraveling this complex interplay will provide a more holistic understanding of how the epitranscriptome regulates gene expression. nih.govfrontiersin.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Methyl-2-O-methyl-uridine with high purity?

  • Methodological Answer : Synthesis typically involves selective methylation of uridine derivatives. A common approach uses methylating agents (e.g., methyl iodide or dimethyl sulfate) under alkaline conditions, targeting the 2'-OH group. Purification via reverse-phase HPLC or silica-gel chromatography is critical to isolate the product. Validate purity using HPLC (≥95% purity) and confirm structural integrity via 1^1H NMR (e.g., methyl group resonances at δ 3.3–3.5 ppm for 2'-O-methyl) and mass spectrometry (expected [M+H]+ ~302 g/mol) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify methyl group positions. The 2'-O-methyl group shows distinct 1^1H signals (δ 3.3–3.5 ppm) and 13^{13}C signals (δ 58–60 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C11_{11}H16_{16}N2_2O6_6), with ESI-MS often showing [M+H]+ at m/z 303.1.
  • IR Spectroscopy : Absorbance bands near 1050 cm1^{-1} indicate C-O stretching in the methyl ether. Cross-validate results with literature data to ensure accuracy .

Advanced Research Questions

Q. How should experiments be designed to study the enzymatic incorporation efficiency of this compound in RNA transcripts?

  • Methodological Answer : Use in vitro transcription assays with T7 RNA polymerase and NTP mixtures containing this compound triphosphate. Include controls with unmodified uridine to compare incorporation rates. Quantify efficiency via:

  • Gel Electrophoresis : Resolve transcripts to assess size homogeneity.
  • LC-MS/MS : Quantify modified nucleoside content in digested RNA.
  • Kinetic Analysis : Measure kcat/KMk_{cat}/K_M values for the modified nucleotide. Address enzyme inhibition by comparing reaction velocities .

Q. What strategies resolve discrepancies in reported thermodynamic stability data for modified nucleosides like this compound?

  • Methodological Answer : Discrepancies often arise from variations in buffer conditions (pH, ionic strength) or analytical methods. To resolve:

  • Standardize Conditions : Use consistent buffers (e.g., 100 mM NaCl, pH 7.0) and temperatures.
  • Comparative Studies : Replicate prior experiments using identical parameters.
  • Advanced Analytics : Employ differential scanning calorimetry (DSC) for precise ΔH\Delta H measurements or isothermal titration calorimetry (ITC) for binding affinity. Cross-reference findings with crystallographic data to correlate stability with structural motifs .

Q. How can researchers validate the biological activity of this compound in RNA silencing or editing mechanisms?

  • Methodological Answer :

  • Cell-Based Assays : Transfect cells with RNA containing the modified nucleoside and measure gene silencing via qRT-PCR or Western blot.
  • Structural Biology : Use cryo-EM or X-ray crystallography to determine if the methyl group disrupts RNA-protein interactions (e.g., Argonaute binding in siRNA).
  • Functional Comparisons : Substitute 2'-O-methyl groups with other modifications (e.g., 2'-fluoro) to assess specificity. Include negative controls (unmodified RNA) and statistical validation (p < 0.05) .

Methodological Considerations for Data Reproducibility

  • Documentation : Clearly outline synthesis protocols, including reaction times, temperatures, and purification steps. Share raw spectral data (NMR, MS) in supplementary materials .
  • Statistical Rigor : Use ANOVA or t-tests for comparative studies, reporting effect sizes and confidence intervals. Pre-register experimental designs to minimize bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.